Lenalidomide-CO-C1-amine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-C1-amine HCl is a derivative of lenalidomide, a thalidomide analog with potent immunomodulatory, antiangiogenic, and antineoplastic properties. Lenalidomide is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide typically involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with methyl 2-(bromomethyl)-3-nitrobenzoate to form the nitro precursor, which is then reduced to yield lenalidomide . The reaction conditions often include the use of solvents like methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of lenalidomide involves large-scale synthesis using high-purity reagents and advanced chromatographic techniques to ensure the stability and purity of the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify lenalidomide and its impurities .
化学反应分析
Types of Reactions
Lenalidomide-CO-C1-amine HCl undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: The nitro precursor of lenalidomide is reduced to form the final product.
Substitution: Lenalidomide can undergo substitution reactions, particularly at the amino and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of lenalidomide, and substituted analogs with modified pharmacological properties .
科学研究应用
Lenalidomide-CO-C1-amine HCl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of thalidomide analogs.
Biology: Investigated for its effects on cellular pathways and protein interactions.
Medicine: Extensively used in clinical research for the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
作用机制
Lenalidomide-CO-C1-amine HCl exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances natural killer cell-mediated cytotoxicity.
Antiangiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Antineoplastic: Induces apoptosis in malignant cells by modulating the activity of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory and antiangiogenic properties but higher toxicity.
Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects compared to lenalidomide.
CC-122: A newer analog with distinct molecular targets and improved therapeutic profile .
Uniqueness
Lenalidomide-CO-C1-amine HCl is unique due to its balanced profile of efficacy and safety, making it a preferred choice for treating hematologic malignancies. Its ability to modulate the E3 ubiquitin ligase complex and induce selective protein degradation sets it apart from other similar compounds .
生物活性
Lenalidomide-CO-C1-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and certain types of lymphoma. This article explores the biological activity of lenalidomide and its derivatives, focusing on their mechanisms of action, therapeutic effects, and relevant case studies.
Lenalidomide exerts its biological effects through multiple mechanisms:
- Immunomodulation : Lenalidomide alters cytokine production, enhancing T-cell co-stimulation and increasing natural killer (NK) cell-mediated cytotoxicity. It has been shown to reduce the activation threshold for NK cells, thereby promoting their activity against tumor cells .
- Direct Antitumor Effects : The compound inhibits the proliferation of malignant cells by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, p16, and p27. This modulation leads to cell cycle arrest and apoptosis in cancer cells .
- Cereblon Interaction : Lenalidomide binds to cereblon, a component of the cullin-RING E3 ubiquitin ligase complex, altering its substrate specificity. This interaction leads to the ubiquitination and degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of malignant B-cells .
- Reduction of Pro-inflammatory Cytokines : Lenalidomide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are often implicated in tumor progression .
Case Study 1: Efficacy in Multiple Myeloma
A clinical trial involving 3,210 patients treated with lenalidomide demonstrated a significant reduction in high-grade infections associated with therapy. The overall incidence of high-grade infections was reported at 14.32%, indicating a notable risk factor for patients undergoing treatment . In this study, lenalidomide was administered as part of a combination therapy regimen that resulted in an 89% overall response rate.
Case Study 2: Chronic Lymphocytic Leukemia (CLL)
Lenalidomide has shown promise in treating CLL by eliminating malignant cells without causing significant immunosuppression. In a cohort study, patients receiving lenalidomide exhibited improved outcomes with manageable toxicity profiles. However, serious side effects were noted, necessitating careful monitoring during treatment .
Research Findings
Recent studies have expanded our understanding of lenalidomide's biological activity:
- Antitumor Activity : Lenalidomide has been found to enhance the cytotoxicity of CD8+ T-cells against tumor cells in vitro . This effect is mediated through increased IL-2 production and subsequent T-cell expansion.
- Protein Degradation : Novel derivatives of lenalidomide have been developed that exhibit enhanced binding affinity for IKZF1 compared to the parent compound. These derivatives demonstrate improved anti-proliferative effects on multiple myeloma cell lines, suggesting potential for more effective therapies .
- Pharmacokinetics : Lenalidomide is rapidly absorbed following oral administration, with a half-life of approximately 3-4 hours. The drug does not accumulate in plasma upon repeated dosing, making it suitable for long-term therapy .
Summary Table: Biological Activities of Lenalidomide Derivatives
Activity | Lenalidomide | NE-005 (6-fluoro) | NE-013 (6-chloro) |
---|---|---|---|
Immunomodulation | Yes | Yes | Yes |
CDK Inhibition | Yes | Yes | Moderate |
IKZF1 Degradation | Yes | Strong | Weak |
Anti-proliferative Effect | Moderate | Strong | Moderate |
Cytotoxicity Enhancement | Yes | Yes | No |
属性
IUPAC Name |
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.ClH/c16-6-13(21)17-10-3-1-2-8-9(10)7-19(15(8)23)11-4-5-12(20)18-14(11)22;/h1-3,11H,4-7,16H2,(H,17,21)(H,18,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLFYVPPZDBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。